molecular formula C8H18N4O2 B15127932 Symmetric dimethylarginine; NG,NG'-Dimethyl-L-arginine

Symmetric dimethylarginine; NG,NG'-Dimethyl-L-arginine

Cat. No.: B15127932
M. Wt: 202.25 g/mol
InChI Key: HVPFXCBJHIIJGS-UHFFFAOYSA-N
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Description

Symmetric dimethylarginine is a naturally occurring compound that is structurally related to L-arginine. It is formed through the post-translational methylation of arginine residues in proteins. Symmetric dimethylarginine is known to interfere with nitric oxide synthesis and is considered a biomarker for various diseases, including cardiovascular and renal diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

Symmetric dimethylarginine can be synthesized through the methylation of L-arginine using methyltransferase enzymes. The process involves the transfer of methyl groups from S-adenosylmethionine to the guanidino group of arginine . The reaction conditions typically require a buffered aqueous solution and a temperature range of 25-37°C.

Industrial Production Methods

In industrial settings, symmetric dimethylarginine is often produced using recombinant DNA technology to express the necessary methyltransferase enzymes in bacterial or yeast systems. The enzymes are then harvested and used to catalyze the methylation of L-arginine in large-scale bioreactors .

Chemical Reactions Analysis

Types of Reactions

Symmetric dimethylarginine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Symmetric dimethylarginine has numerous applications in scientific research:

Mechanism of Action

Symmetric dimethylarginine exerts its effects primarily by inhibiting nitric oxide synthesis. It competes with L-arginine for binding to nitric oxide synthase, thereby reducing the production of nitric oxide. This inhibition affects various physiological processes, including vascular tone regulation and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Symmetric dimethylarginine is unique in its symmetric methylation pattern, which influences its interaction with nitric oxide synthase differently compared to asymmetric dimethylarginine. This distinction makes symmetric dimethylarginine a valuable biomarker for specific diseases and a target for therapeutic interventions .

Properties

IUPAC Name

2-amino-5-[(N,N'-dimethylcarbamimidoyl)amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N4O2/c1-10-8(11-2)12-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H,13,14)(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPFXCBJHIIJGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=NC)NCCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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